ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate
Description
Ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This bicyclic system is substituted at position 2 with a pyrrolidin-1-yl group and at position 6 with an acetamido-linked benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-2-29-19(28)13-5-7-14(8-6-13)22-15(26)11-25-12-21-17-16(18(25)27)30-20(23-17)24-9-3-4-10-24/h5-8,12H,2-4,9-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKJXWOSWKUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiazolo[4,5-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The pyrrolidine ring is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a thiazolo-pyrimidine core, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 364.43 g/mol. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing thiazole and pyrimidine moieties in anticancer therapy. Ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value lower than that of standard chemotherapeutic agents .
Anti-inflammatory Properties
Compounds similar to this compound have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
- Research Findings : A series of derivatives were synthesized and tested for their COX-II inhibitory activity, revealing that compounds with similar structures can effectively reduce inflammation markers in animal models .
Antimicrobial Activity
The compound's thiazole and pyrimidine components are known to possess antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
- Experimental Data : In vitro tests showed a broad spectrum of antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole-Pyrimidine Core : This step includes the cyclization of appropriate precursors under acidic or basic conditions.
- Acetylation Reaction : The introduction of the acetylamido group is performed using acetic anhydride or acetyl chloride in the presence of a base.
- Esterification : The final step involves esterification with ethyl alcohol to yield the target compound.
These synthetic routes are optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for purification.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
(a) Sulfanyl vs. Acetamido Linkages
Ethyl 4-(2-{[6-methyl-7-oxo-2-(pyrrolidin-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate (Mol. Formula: C₂₁H₂₃N₅O₄S₂) shares a nearly identical core with the target compound but replaces the acetamido group with a sulfanyl (S) linkage.
(b) Benzylidene and Phenyl Substituents
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate incorporates a phenyl group at position 5 and a trimethoxybenzylidene moiety at position 2. The bulky substituents increase steric hindrance, likely reducing membrane permeability compared to the target compound’s pyrrolidine group. Its synthesis involves refluxing with sodium acetate in acetic acid/anhydride, contrasting with the milder conditions (e.g., caesium carbonate in DMF) used for analogous compounds .
Core Heterocycle Modifications
(a) Thiazolo[4,5-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine
The positional isomerism in the fused thiazole ring (e.g., thiazolo[3,2-a]pyrimidine in vs. thiazolo[4,5-d]pyrimidine in the target compound) influences ring puckering and planarity. X-ray studies show that thiazolo[3,2-a]pyrimidine derivatives exhibit a flattened boat conformation with significant dihedral angles (e.g., 80.94° between fused rings), which may hinder π-π stacking interactions compared to more planar analogs .
(b) Pyrido[1,2-a]pyrimidinones ()
Compounds like 2-(2-ethyl-1,3-benzoxazol-6-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one replace the thiazole ring with a pyridine moiety.
Pharmacological and Physicochemical Insights
While direct bioactivity data for the target compound is unavailable, structural analogs suggest:
Biological Activity
Ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazolo-pyrimidine core structure known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in inflammatory and cancerous processes.
Key Mechanisms:
- Enzyme Inhibition: The compound exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies have shown that it can selectively inhibit COX-II with an IC50 value comparable to established inhibitors like Celecoxib .
- Antioxidant Activity: The thiazolo-pyrimidine scaffold contributes to its antioxidant properties, potentially mitigating oxidative stress in cells .
Biological Activity and Therapeutic Applications
This compound has been studied for various therapeutic applications:
Anti-inflammatory Activity
Research has demonstrated significant anti-inflammatory effects in animal models. The compound showed a reduction in edema and pain comparable to standard anti-inflammatory drugs. For instance:
- ED50 Values: In studies assessing the efficacy against COX-II inhibition, the compound exhibited ED50 values ranging from 35.7 to 75.2 mmol/kg .
Anticancer Properties
The compound's ability to inhibit specific signaling pathways involved in cancer progression suggests potential anticancer applications:
- Cell Line Studies: In vitro studies on cancer cell lines have indicated that it can induce apoptosis and inhibit proliferation through modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | COX-II IC50 (μM) | Antioxidant Activity |
|---|---|---|---|
| Ethyl 4-{...} | Thiazolo-Pyrimidine | 0.52 | High |
| Celecoxib | COX Inhibitor | 0.78 | Moderate |
| Other Pyrimidines | Various | Varies | Low |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Inflammatory Models: A study demonstrated a reduction in inflammatory markers in rats treated with the compound compared to control groups.
- Cancer Cell Line Study: Another study found that treatment with ethyl 4-{...} resulted in a significant decrease in cell viability in breast cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
